molecular formula C15H22BFO2 B1447174 3-(4-Fluorophenyl)propylboronic acid pinacol ester CAS No. 1570510-53-0

3-(4-Fluorophenyl)propylboronic acid pinacol ester

Cat. No. B1447174
CAS RN: 1570510-53-0
M. Wt: 264.15 g/mol
InChI Key: HFWKSLDFDBRDEO-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)propylboronic acid pinacol ester” is a chemical compound with the CAS Number: 1570510-53-0 and a linear formula of C15H22BFO2 . It has a molecular weight of 264.15 .


Synthesis Analysis

The synthesis of boronic esters like “3-(4-Fluorophenyl)propylboronic acid pinacol ester” is often used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in the synthesis process .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3-(4-fluorophenyl)propyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3 .


Chemical Reactions Analysis

Boronic esters like “3-(4-Fluorophenyl)propylboronic acid pinacol ester” are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . The protodeboronation of pinacol boronic esters is a key transformation in these reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.15 .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions: This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules . It’s used to introduce the 4-fluorophenylpropyl moiety into target molecules, expanding the diversity of synthetic compounds.

Medicinal Chemistry

Pharmaceutical Intermediate: As an intermediate, it plays a crucial role in the synthesis of various pharmaceuticals. Its boronic ester group is instrumental in the construction of drug molecules, particularly in the development of new therapeutic agents .

Material Science

Polymer and Material Development: The boronic ester functionality of this compound can be utilized in the development of new materials, including polymers that require specific structural features for enhanced performance .

Analytical Chemistry

Chromatographic Analysis: In analytical chemistry, this compound can be used as a standard or reference material in chromatographic methods to identify and quantify similar compounds within complex mixtures .

Environmental Science

Environmental Monitoring: While specific applications in environmental science are not directly cited, boronic acids and their derivatives are often used in the detection and quantification of various environmental pollutants .

Biochemistry

Enzyme Inhibition Studies: Boronic acids are known to interact with enzymes, and this compound could be used in biochemical assays to study enzyme function and inhibition, which is vital for understanding biological processes and designing inhibitors .

Drug Delivery

Boron Neutron Capture Therapy (BNCT): Boronic esters are potential candidates for BNCT, a cancer treatment method that relies on boron-containing compounds to deliver therapeutic radiation doses to tumor cells .

Reactive Oxygen Species (ROS) Research

ROS-Responsive Systems: This compound may be modified to develop ROS-responsive drug delivery systems, which release therapeutic agents in response to oxidative stress, a feature beneficial in treating diseases like cancer .

Mechanism of Action

Target of Action

Boronic acid derivatives are often used in suzuki-miyaura cross-coupling reactions , suggesting that their targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The mode of action of 3-(4-Fluorophenyl)propylboronic acid pinacol ester is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring an organic group to a palladium complex. This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Fluorophenyl)propylboronic acid pinacol ester are likely related to its role in organic synthesis. By facilitating the formation of carbon-carbon bonds, this compound can influence the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that boronic esters are generally stable and readily prepared , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of 3-(4-Fluorophenyl)propylboronic acid pinacol ester is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .

Action Environment

The action of 3-(4-Fluorophenyl)propylboronic acid pinacol ester can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, and the reaction temperature . Additionally, the stability of boronic esters can be influenced by factors such as pH and temperature .

properties

IUPAC Name

2-[3-(4-fluorophenyl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFO2/c1-14(2)15(3,4)19-16(18-14)11-5-6-12-7-9-13(17)10-8-12/h7-10H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWKSLDFDBRDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)propylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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